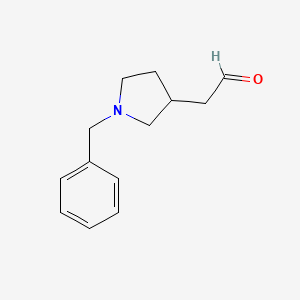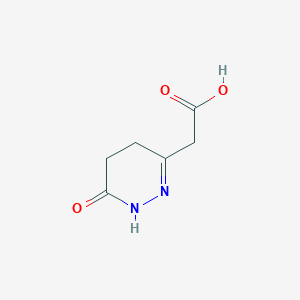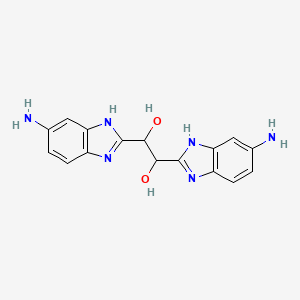
1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally similar to naturally occurring nucleotides. This similarity allows benzimidazoles to interact with biological systems, making them valuable in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids. One common method is the Phillips–Ladenburg reaction, which involves the coupling of 1,2-diaminobenzenes with carboxylic acids . Another method is the Weidenhagen reaction, which involves the coupling of 1,2-diaminobenzenes with aldehydes . These reactions often require high temperatures and can result in varying yields.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol, typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
科学的研究の応用
1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol involves its interaction with biological molecules. The compound can bind to DNA grooves and exhibit DNA-cleavage properties. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent . Additionally, the compound’s ability to form coordination complexes with metals can enhance its biological activity .
類似化合物との比較
Similar Compounds
1,5-bis(1H-benzimidazol-2-yl)pentan-3-one: This compound has similar chelating characteristics and biological effects.
2-aminobenzimidazole: Known for its antimicrobial and anticancer properties.
Benzimidazole derivatives: Such as albendazole, mebendazole, and omeprazole, which are used in various therapeutic applications.
Uniqueness
1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol is unique due to its dual amino groups and diol structure, which provide additional sites for chemical modification and interaction with biological molecules. This structural uniqueness enhances its potential for diverse applications in medicinal chemistry and material science .
特性
分子式 |
C16H16N6O2 |
|---|---|
分子量 |
324.34 g/mol |
IUPAC名 |
1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C16H16N6O2/c17-7-1-3-9-11(5-7)21-15(19-9)13(23)14(24)16-20-10-4-2-8(18)6-12(10)22-16/h1-6,13-14,23-24H,17-18H2,(H,19,21)(H,20,22) |
InChIキー |
AMCLDAPTSDAGKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)NC(=N2)C(C(C3=NC4=C(N3)C=C(C=C4)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Benzyl-3-bromopyrrolo[2,3-c]pyridine](/img/structure/B13869883.png)
![Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate](/img/structure/B13869889.png)


![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B13869908.png)

![phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B13869915.png)

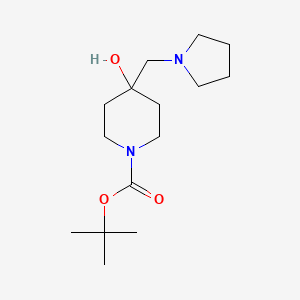
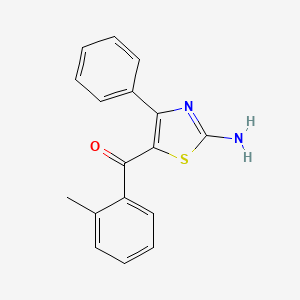
![3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid](/img/structure/B13869924.png)
